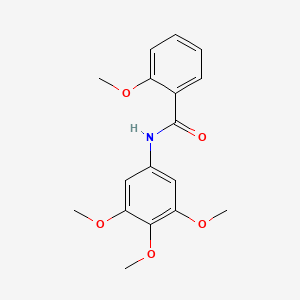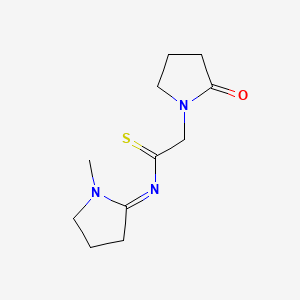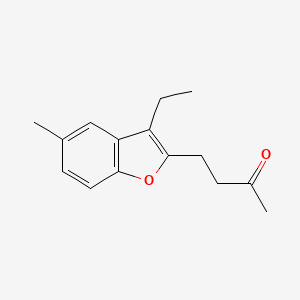![molecular formula C13H17NO4 B5713983 methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, also known as EPOB, belongs to the family of α-ketoamides and has been extensively studied for its various biological activities.
Wirkmechanismus
The mechanism of action of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In one study, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate was found to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of cell growth and survival. Additionally, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the regulation of inflammation and immune responses. Additionally, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has been shown to have neuroprotective effects, including the prevention of dopaminergic neuron loss in a mouse model of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate in lab experiments is its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has been shown to have a good safety profile in animal studies. However, a limitation of using methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate. One direction is to further investigate its mechanism of action, particularly its effects on HDAC6 and the NF-κB signaling pathway. Additionally, further studies are needed to determine the optimal dosage and administration of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate for its potential therapeutic applications. Finally, future studies could investigate the potential use of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate involves the reaction of ethyl 4-aminocrotonate with 4-ethoxybenzaldehyde in the presence of acetic acid and acetic anhydride. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the final product. The yield of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate obtained from this method is around 60%.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In one study, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate was found to inhibit the production of pro-inflammatory cytokines in mouse macrophages, suggesting its potential as an anti-inflammatory agent. In another study, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate was shown to induce apoptosis in human leukemia cells, indicating its anti-cancer properties. Additionally, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl 4-(4-ethoxyanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-18-11-6-4-10(5-7-11)14-12(15)8-9-13(16)17-2/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHCQZLSCDFGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-5-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5713902.png)

![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)

![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
![1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5713929.png)
![methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5713933.png)
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)



![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)